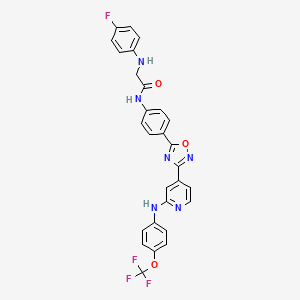
N-Desisopropyl Delavirdine N-Sulfate-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desisopropyl Delavirdine-d8 (N-sulfate) is a deuterated analog of N-Desisopropyl Delavirdine, a derivative of Delavirdine, which is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterium labeling in N-Desisopropyl Delavirdine-d8 (N-sulfate) enhances its stability and allows for more precise pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desisopropyl Delavirdine-d8 (N-sulfate) involves multiple steps, starting from the parent compound Delavirdine. The process includes the removal of the isopropyl group and the introduction of deuterium atoms. The final step involves the sulfation of the compound to form the N-sulfate derivative. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of N-Desisopropyl Delavirdine-d8 (N-sulfate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography for purification. The use of automated reactors and precise control of reaction conditions ensures consistency and scalability.
化学反应分析
Types of Reactions
N-Desisopropyl Delavirdine-d8 (N-sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Desisopropyl Delavirdine-d8 (N-sulfate) has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: Employed in studies of enzyme kinetics and drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Delavirdine derivatives.
Industry: Applied in the development of new antiviral drugs and in the quality control of pharmaceutical products.
作用机制
N-Desisopropyl Delavirdine-d8 (N-sulfate) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity. The sulfation increases the compound’s solubility and bioavailability. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and prevents the transcription of viral RNA into DNA.
相似化合物的比较
Similar Compounds
N-Desisopropyl Delavirdine: The non-deuterated analog.
Delavirdine: The parent compound.
N-Desisopropyl Delavirdine-d8: The deuterated analog without the sulfate group.
Uniqueness
N-Desisopropyl Delavirdine-d8 (N-sulfate) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. The sulfation further improves its solubility and bioavailability, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H22N6O6S2 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid |
InChI |
InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31)/i7D2,8D2,9D2,10D2 |
InChI 键 |
YTUWQQGEHADHTG-UFBJYANTSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C2=C(C=CC=N2)NS(=O)(=O)O)([2H])[2H])([2H])[2H])C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C)([2H])[2H])[2H] |
规范 SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
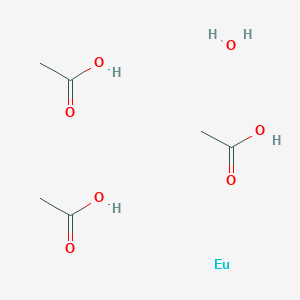
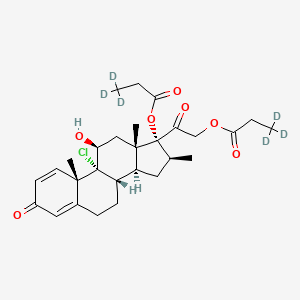
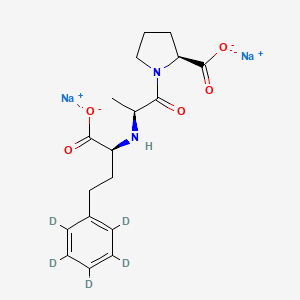
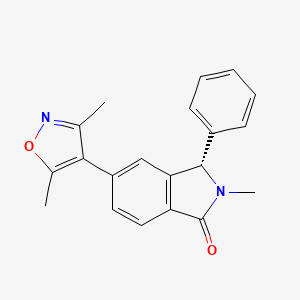
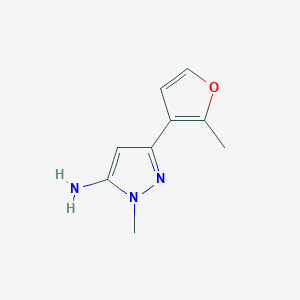
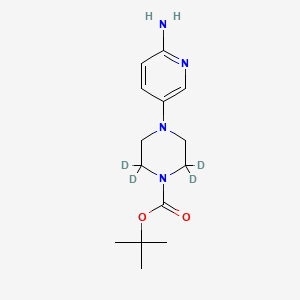
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12429627.png)
